![molecular formula C15H13ClO B6286867 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1994157-12-8](/img/structure/B6286867.png)

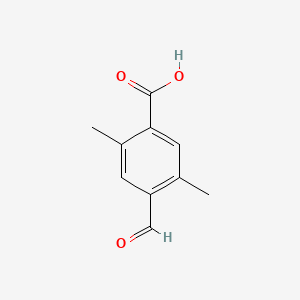

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties of “3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde” are not available in the literature .Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of sm cross-coupling reactions, the compound may interact with its targets through oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound may affect the pathways involved in carbon–carbon bond formation .

Result of Action

Similar compounds have shown antibacterial activities against antibiotic-resistant bacteria .

Action Environment

The success of sm cross-coupling reactions, which this compound may be involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Advantages and Limitations for Lab Experiments

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde'-DMBC has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. It is also relatively easy to work with and can be stored at room temperature. However, it is volatile and flammable and should be handled with care. It is also sensitive to light and air and should be stored in a dark container.

Future Directions

The potential applications of 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde'-DMBC are numerous and include its use as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It can also be used in the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and pyrazoles. In addition, it can be used in the synthesis of a variety of organometallic compounds, such as organolithiums, organomagnesiums, and organozincs. Further research is needed to fully understand the biochemical and physiological effects of this compound'-DMBC and to explore its potential applications.

Synthesis Methods

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde'-DMBC can be synthesized by a variety of methods. One of the most common methods is a Friedel-Crafts acylation reaction in which a chloroacetyl chloride is reacted with an aromatic compound in the presence of anhydrous aluminum chloride as a catalyst. The reaction produces 3-chloro-3,4'-DMBC as a major product. Another method of synthesis is the Diels-Alder reaction of a 1,3-butadiene and a chloroacetyl chloride in the presence of a Lewis acid catalyst. The reaction produces 3-chloro-3,4'-DMBC as a major product.

Scientific Research Applications

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde'-DMBC has been extensively studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a reagent in the synthesis of polymers and polyesters. In addition, this compound'-DMBC has been used in the synthesis of various heterocyclic compounds, such as thiophenes, thiazoles, and pyrazoles. It has also been used in the synthesis of a variety of organometallic compounds, such as organolithiums, organomagnesiums, and organozincs.

Safety and Hazards

properties

IUPAC Name |

4-(3-chloro-4-methylphenyl)-2-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-13(8-15(10)16)12-5-6-14(9-17)11(2)7-12/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDGKRPDHNSSQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-4'-fluoro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286848.png)

![2,4'-Dichloro-3'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286880.png)

![2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6286893.png)